molecular formula C15H9ClN2S B12925870 2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole CAS No. 63674-44-2

2-(3-Chloro-1-benzothiophen-2-yl)-1H-benzimidazole

Cat. No.: B12925870
CAS No.: 63674-44-2
M. Wt: 284.8 g/mol
InChI Key: ZORDADGEPZOMOU-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of benzo[b]thiophene and benzo[d]imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with o-phenylenediamine. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzo[b]thiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding benzo[b]thiophene derivative.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-2-carboxylic acid
  • 2-(Thiophen-2-yl)benzo[d]imidazole

Uniqueness

2-(3-Chlorobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both benzo[b]thiophene and benzo[d]imidazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

63674-44-2

Molecular Formula

C15H9ClN2S

Molecular Weight

284.8 g/mol

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C15H9ClN2S/c16-13-9-5-1-4-8-12(9)19-14(13)15-17-10-6-2-3-7-11(10)18-15/h1-8H,(H,17,18)

InChI Key

ZORDADGEPZOMOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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